![molecular formula C18H22N8O B2602861 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide CAS No. 2319639-97-7](/img/structure/B2602861.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. One common method involves the cyclization of hydrazinopyridazine with orthoesters under reflux conditions . The azetidine and imidazole moieties are then introduced through subsequent reactions, often involving acylation and alkylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazolopyridazine derivatives: These compounds share the triazolo[4,3-b]pyridazine core and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring, known for their diverse pharmacological properties.
Imidazole derivatives: Molecules with the imidazole ring, widely studied for their therapeutic potential.
Uniqueness
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide is unique due to its combination of the triazolo[4,3-b]pyridazine, azetidine, and imidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .
Biologische Aktivität
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. Its unique structure incorporates multiple functional groups and heterocycles that enhance its potential biological activity. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a triazolo-pyridazine core fused with an azetidine ring and an imidazole moiety. The structural complexity contributes to its diverse biological activities. Below is a summary of its structural features:
Feature | Description |
---|---|
Molecular Formula | C17H19N7O |
Molecular Weight | 354.385 g/mol |
Key Structural Components | Triazole ring, pyridazine moiety, azetidine ring, imidazole group |
1. Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, a related compound demonstrated moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC50 values of 1.06 μM for A549 cells, indicating potent activity against this cell line .
2. Kinase Inhibition
The compound's structural components suggest potential activity as a kinase inhibitor. In particular, it has been evaluated for its inhibitory effects on c-Met kinase. The inhibition mechanism involves binding to the ATP-binding site of the kinase, with some derivatives showing IC50 values comparable to established inhibitors like Foretinib .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding Affinity : The compound binds to specific targets within cancer cells, disrupting critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that certain derivatives can induce late apoptosis in cancer cells and cause cell cycle arrest in the G0/G1 phase .
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
Study 1: Cytotoxicity Assessment
A study evaluated various triazolo-pyridazine derivatives for their cytotoxic effects using MTT assays. The results indicated that compounds with lower IC50 values exhibited higher cytotoxicity against A549 and MCF-7 cell lines .
Study 2: Structure-Activity Relationship (SAR)
Research on SAR highlighted that modifications in the triazolo-pyridazine scaffold significantly influenced biological activity. Substitutions at specific positions enhanced binding affinity to c-Met kinase and improved cytotoxicity profiles .
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-23-10-14(19-11-23)18(27)24(2)13-8-25(9-13)16-7-6-15-20-21-17(26(15)22-16)12-4-3-5-12/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHOOUOITARRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.